Cas no 86873-60-1 (5-chloropyridine-2-carboxylic acid)
5-chloropyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-picolinic acid
- 5-Chloropyridine-2-carboxylic acid
- 5-Chloro-2-pyridinecarboxylic acid
- 5-Chloropicolinic Acid
- 5-Chloro-2-pyridinecarboxylicacid
- 5-Chloro-2-pyridinecarboxylic acid (ACI)
- SCHEMBL211889
- CS-W016216
- BCP05118
- 5-chloro-picolinic acid
- SY007343
- 5-chloro-2-picolinicacid
- 5-Chloro-2-pyridinecarboxylic acid, AldrichCPR
- AKOS005071858
- MFCD04114192
- BBL101619
- Z1201622823
- FD17030
- AB17962
- STL555415
- BB-0607
- 5-chloropyridin-2-carboxylic acid
- J-517403
- C2736
- AC-24951
- GJLOKYIYZIOIPN-UHFFFAOYSA-N
- DTXSID90376529
- 86873-60-1
- EN300-80716
- 5-chloro-2-pyridine carboxylic acid
- DB-024272
- 5-chloropyridinecarboxylic acid
- 5-chloropyridine-2-carboxylic acid
-
- MDL: MFCD04114192
- Inchi: 1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
- InChI Key: GJLOKYIYZIOIPN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(Cl)=CN=1)O
Computed Properties
- Exact Mass: 156.99300
- Monoisotopic Mass: 156.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2A^2
- XLogP3: 1.3
Experimental Properties
- Density: 1.47
- Melting Point: 171.0 to 175.0 deg-C
- Boiling Point: 310.3 °C at 760 mmHg
- Flash Point: 141.5℃
- Refractive Index: 1.59
- PSA: 50.19000
- LogP: 1.43320
5-chloropyridine-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-40-22
- Safety Instruction: S22; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
5-chloropyridine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloropyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C021A-100g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 98% | 100g |
¥1290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C021A-25g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 98% | 25g |
¥341.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C021A-5g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 98% | 5g |
¥87.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2736-5G |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 98.0%(GC&T) | 5G |
¥390.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2736-1G |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 98.0%(GC&T) | 1G |
¥130.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137081-25g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 95% | 25g |
¥224.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137081-1g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 95% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137081-10g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 95% | 10g |
¥112.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137081-5g |
5-chloropyridine-2-carboxylic acid |
86873-60-1 | 95% | 5g |
¥70.90 | 2023-09-03 | |
| Alichem | A025020055-100g |
5-Chloro-2-pyridinecarboxylic acid |
86873-60-1 | 98% | 100g |
$214.48 | 2023-08-31 |
5-chloropyridine-2-carboxylic acid Production Method
Production Method 1
1.2 2 h, -78 °C; -78 °C → rt
Production Method 2
1.2 Reagents: Ammonia Solvents: Water
Production Method 3
1.2 Reagents: Sodium nitrite Solvents: Water ; 3 h, 0 °C → 15 °C
1.3 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Diethyl ether , Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -78 °C
2.2 2 h, -78 °C; -78 °C → rt
Production Method 4
2.1 Reagents: Sodium nitrite , Hydrochloric acid , Cuprous chloride
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Production Method 5
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Production Method 6
Production Method 7
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Production Method 8
2.1 Reagents: Sodium hypochlorite
3.1 Reagents: Sodium nitrite , Hydrochloric acid , Cuprous chloride
4.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Production Method 9
2.1 Reagents: Ammonia
3.1 Reagents: Sodium hypochlorite
4.1 Reagents: Sodium nitrite , Hydrochloric acid , Cuprous chloride
5.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
5-chloropyridine-2-carboxylic acid Raw materials
- ethyl 6-methylpyridine-3-carboxylate
- 6-Methylnicotinamide
- 5-Chloro-2-methylpyridine
- 5-chloropyridine-2-carboxylic acid
- 2-Bromo-5-chloropyridine
- 2-Amino-5-chloropyridine
- 4-Chlorocatechol
- 6-Methylnicotinic acid
- 5-Amino-2-picoline
5-chloropyridine-2-carboxylic acid Preparation Products
5-chloropyridine-2-carboxylic acid Suppliers
5-chloropyridine-2-carboxylic acid Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-chloropyridine-2-carboxylic acid
Introduction to 5-chloropyridine-2-carboxylic acid (CAS No. 86873-60-1)
5-chloropyridine-2-carboxylic acid, identified by the chemical compound code CAS No. 86873-60-1, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, characterized by a nitrogen-containing heterocyclic ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The structural features of 5-chloropyridine-2-carboxylic acid make it a versatile building block for synthesizing various biologically active molecules.
The synthesis of 5-chloropyridine-2-carboxylic acid typically involves multi-step organic transformations, often starting from commercially available pyridine precursors. The introduction of the chlorine atom at the 5-position can be achieved through chlorination reactions, while the carboxylic acid functionality is commonly introduced via oxidation or carboxylation processes. These synthetic routes highlight the compound's importance as a synthetic intermediate, facilitating access to more complex molecules.
In recent years, 5-chloropyridine-2-carboxylic acid has garnered attention in medicinal chemistry due to its potential applications in drug discovery. The pyridine scaffold is widely recognized for its presence in numerous pharmacologically active compounds, including antibiotics, antivirals, and anticancer agents. The electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the chlorine atom at the 5-position contribute to the molecule's reactivity and biological activity.
One of the most compelling aspects of 5-chloropyridine-2-carboxylic acid is its role in developing novel therapeutic agents. Researchers have explored its derivatives as inhibitors of key biological targets, such as enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that certain analogs of 5-chloropyridine-2-carboxylic acid exhibit inhibitory activity against enzymes like kinases and proteases, which are implicated in cancer progression. These findings underscore the compound's potential as a lead compound or scaffold for further optimization.
The agrochemical industry has also leveraged 5-chloropyridine-2-carboxylic acid in the development of advanced pesticides and herbicides. Its structural motifs are incorporated into molecules designed to interact with specific biological targets in pests or weeds, offering effective control while minimizing environmental impact. Innovations in this area often focus on enhancing selectivity and reducing toxicity, areas where 5-chloropyridine-2-carboxylic acid derivatives have shown promise.
Advances in computational chemistry and high-throughput screening have further accelerated the exploration of 5-chloropyridine-2-carboxylic acid derivatives. These technologies enable rapid virtual screening of large libraries of compounds, identifying those with optimal properties for drug development. The integration of machine learning algorithms has enhanced predictive capabilities, allowing researchers to design more effective derivatives with fewer experimental trials.
The pharmacokinetic properties of 5-chloropyridine-2-carboxylic acid derivatives are also subjects of intense investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical studies often focus on these aspects, providing insights that guide further development efforts.
In conclusion, 5-chloropyridine-2-carboxylic acid (CAS No. 86873-60-1) represents a valuable chemical entity with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an attractive scaffold for developing novel bioactive molecules. As research continues to uncover new therapeutic possibilities and sustainable agricultural solutions, the significance of this compound is expected to grow further.
86873-60-1 (5-chloropyridine-2-carboxylic acid) Related Products
- 81719-53-1(3,5-dichloropyridine-2-carboxylic acid)
- 27746-03-8(4-Chloro-1H-pyrrole-2-carboxylic acid)
- 4722-94-5(4-Chloropyridine-2,6-dicarboxylic acid)
- 132308-19-1(Methyl 5-chloropyridine-2-carboxylate)
- 57266-69-0(3-chloropyridine-2-carboxylic acid)
- 128072-93-5(Ethyl 5-chloro-2-pyridinecarboxylate)
- 30235-19-9(4-chloro-6-methylpyridine-2-carboxylic acid)
- 5470-22-4(4-chloropyridine-2-carboxylic acid)
- 959578-03-1(3,4-dichloropyridine-2-carboxylic acid)
- 91865-39-3(2-Pyridinecarboxylic acid, dichloro-)